molecular formula C22H22N2O2 B12678346 N-(2-Ethyl-4-nitrophenyl)dibenzylamine CAS No. 93893-37-9

N-(2-Ethyl-4-nitrophenyl)dibenzylamine

Cat. No.: B12678346
CAS No.: 93893-37-9
M. Wt: 346.4 g/mol
InChI Key: KJXWPRQPTLIFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethyl-4-nitrophenyl)dibenzylamine is a chemical compound with the molecular formula C22H22N2O2 and a molecular weight of 346.42228 g/mol . It is known for its unique structure, which includes an ethyl group, a nitro group, and a dibenzylamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(2-Ethyl-4-nitrophenyl)dibenzylamine typically involves the reaction of 2-ethyl-4-nitroaniline with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-Ethyl-4-nitrophenyl)dibenzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Ethyl-4-nitrophenyl)dibenzylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-nitrophenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(2-Ethyl-4-nitrophenyl)dibenzylamine can be compared with other similar compounds, such as:

    N-(2-Ethyl-4-nitrophenyl)aniline: Similar structure but lacks the dibenzylamine moiety.

    N-(2-Ethyl-4-nitrophenyl)methylamine: Similar structure but has a methyl group instead of a dibenzylamine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

93893-37-9

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N,N-dibenzyl-2-ethyl-4-nitroaniline

InChI

InChI=1S/C22H22N2O2/c1-2-20-15-21(24(25)26)13-14-22(20)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3

InChI Key

KJXWPRQPTLIFSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.